N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, further functionalized with a sulfonyl group and a fluorinated methoxyphenyl group. Such structural diversity makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving suitable precursors. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The fluorinated methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. Finally, the pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- N-(1-((5-bromo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- N-(1-((5-iodo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Uniqueness
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the fluorinated methoxyphenyl group, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZKRQHXXXAJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.